2-chloro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N4O/c1-11-23-15(18(20,21)22)10-16(24-11)26-8-6-12(7-9-26)25-17(27)13-4-2-3-5-14(13)19/h2-5,10,12H,6-9H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJENWHBPUJYBFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC=CC=C3Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
Biological Activities
Research has indicated several potential applications for this compound:
Anticancer Activity
Studies have shown that compounds similar to 2-chloro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide exhibit anticancer properties. For instance:
- A study demonstrated that related pyrimidine derivatives inhibited the proliferation of various cancer cell lines by targeting specific kinases involved in tumor growth .
Antiviral Properties
The compound has been evaluated for its antiviral effects against several viruses, including:
- HIV : Some derivatives have shown promise in inhibiting HIV replication by interfering with viral proteases .
Antibacterial Effects
Research indicates that this compound may possess antibacterial properties:
- Preliminary studies suggest efficacy against Gram-positive bacteria, potentially through disruption of bacterial cell wall synthesis .
Case Studies
Several studies have documented the applications and effects of this compound:
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the piperidine ring.
- Introduction of the pyrimidine moiety.
- Halogenation and final amide bond formation.
Mechanism of Action
The mechanism of action of 2-chloro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The trifluoromethyl group and pyrimidinyl ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several pyrimidine-based benzamides, differing in substituents on the aromatic rings and linker regions. Key analogues include:
Compound 5b (2-Chloro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide)
- Structural Differences : The benzamide is linked via an ether oxygen to the phenyl ring instead of a piperidine.
- Key Data :
Compound 5o (5-Bromo-2-Fluoro-N-(3-((2-Methyl-6-(Trifluoromethyl)Pyrimidin-4-yl)Oxy)Phenyl)Benzamide)
- Structural Differences : Incorporates bromo and fluoro substituents on the benzamide ring.
- Activity : Superior antifungal activity against Phomopsis sp., with 100% inhibition (vs. Pyrimethanil’s 85.1%) and an EC50 of 10.5 µg/ml (vs. 32.1 µg/ml for Pyrimethanil) .
- Key Data :
Compound 5l (N-(3-((2-Methyl-6-(Trifluoromethyl)Pyrimidin-4-yl)Oxy)Phenyl)-4-(Trifluoromethyl)Benzamide)
- Structural Differences : Features a trifluoromethyl group on the benzamide ring.
S471-0664 (3,5-Dimethoxy-N-{1-[2-Methyl-6-(Trifluoromethyl)Pyrimidin-4-yl]Piperidin-4-yl}Benzamide)
- Structural Differences : Methoxy groups at the 3- and 5-positions of the benzamide ring.
- Activity: Not explicitly reported, but methoxy groups may enhance solubility or binding affinity.
- Key Data :
Physicochemical Properties
*Note: HRMS data for the parent compound is inferred from structurally identical 5h .
Key Findings and Implications
Substituent Effects : Halogenation (Cl, F) and trifluoromethyl groups enhance antifungal activity, while methoxy groups (e.g., S471-0664) may improve solubility.
Target Versatility: Minor structural changes shift activity from antifungal to kinase inhibition (e.g., EGFR or JAK inhibitors) .
Optimization Potential: Compounds like 5o demonstrate that strategic halogen placement can significantly improve potency, guiding future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
